molecular formula C15H20Cl2N2 B2516482 N-[(2-Pyridin-2-ylphenyl)methyl]propan-2-amine;dihydrochloride CAS No. 2460749-02-2

N-[(2-Pyridin-2-ylphenyl)methyl]propan-2-amine;dihydrochloride

Cat. No. B2516482
CAS RN: 2460749-02-2
M. Wt: 299.24
InChI Key: OSURAPQBUFLMGI-UHFFFAOYSA-N
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Description

N-[(2-Pyridin-2-ylphenyl)methyl]propan-2-amine;dihydrochloride, commonly known as BRL-15572, is a selective antagonist of the orexin receptor 1 (OX1R). Orexin receptors are G protein-coupled receptors that are involved in the regulation of various physiological processes, including sleep-wake cycles, feeding behavior, and energy homeostasis. BRL-15572 has been extensively studied for its potential therapeutic applications in various disorders, including sleep disorders, obesity, and addiction.

Scientific Research Applications

References:

  • Chaidali, A.G.; Lykakis, I.N. “Simple Synthetic Approach to N-(Pyridin-2-yl)imidates from Nitrostyrenes and 2-Aminopyridines via the N-(Pyridin-2-yl)iminonitriles as Intermediates.” Molecules 2023, 28, 3321
  • “Chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines via oxidative amidation.” RSC Advances 2019, 9, 37749-37753
  • “Recent advances in synthesis of 2-pyridones: a key class of bioactive compounds.” Journal of the Iranian Chemical Society 2012, 9, 1-27

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properties

IUPAC Name

N-[(2-pyridin-2-ylphenyl)methyl]propan-2-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2.2ClH/c1-12(2)17-11-13-7-3-4-8-14(13)15-9-5-6-10-16-15;;/h3-10,12,17H,11H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSURAPQBUFLMGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1=CC=CC=C1C2=CC=CC=N2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2-Pyridin-2-ylphenyl)methyl]propan-2-amine;dihydrochloride

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